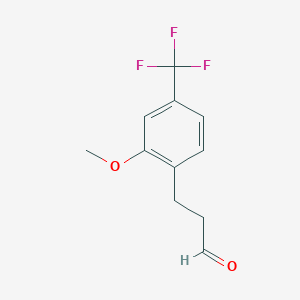
3-(2-Methoxy-4-(trifluoromethyl)phenyl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxy-4-(trifluoromethyl)phenyl)propanal is an organic compound characterized by the presence of a methoxy group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanal moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-4-(trifluoromethyl)phenyl)propanal can be achieved through several methods. One common approach involves the reaction of 3-(Trifluoromethyl)benzenepropanol with dimethyl sulfoxide (DMSO) and phosphorus pentoxide (P2O5) in dichloromethane. The reaction mixture is cooled in a water/ice bath and stirred for 30 minutes, allowing the temperature to rise to 20°C .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methoxy-4-(trifluoromethyl)phenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 3-(2-Methoxy-4-(trifluoromethyl)phenyl)propanoic acid.
Reduction: 3-(2-Methoxy-4-(trifluoromethyl)phenyl)propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(2-Methoxy-4-(trifluoromethyl)phenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 3-(2-Methoxy-4-(trifluoromethyl)phenyl)propanal involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(3-(Trifluoromethyl)phenyl)propanal: Similar structure but lacks the methoxy group.
3-(2-(Trifluoromethyl)phenyl)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-Methoxy-2-(trifluoromethyl)phenylboronic acid: Similar functional groups but different overall structure
Uniqueness
3-(2-Methoxy-4-(trifluoromethyl)phenyl)propanal is unique due to the combination of the methoxy and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H11F3O2 |
|---|---|
Peso molecular |
232.20 g/mol |
Nombre IUPAC |
3-[2-methoxy-4-(trifluoromethyl)phenyl]propanal |
InChI |
InChI=1S/C11H11F3O2/c1-16-10-7-9(11(12,13)14)5-4-8(10)3-2-6-15/h4-7H,2-3H2,1H3 |
Clave InChI |
BFTKLTASHLQYNI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(F)(F)F)CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















